4-Hydroxyphenytoin glucuronide
Overview
Description
4-Hydroxyphenytoin glucuronide is a metabolite of phenytoin, an anticonvulsant medication used primarily in the management of epilepsy. This compound is formed through the glucuronidation of 4-hydroxyphenytoin, which is a primary metabolite of phenytoin. The glucuronidation process involves the addition of a glucuronic acid moiety to 4-hydroxyphenytoin, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyphenytoin glucuronide typically involves the enzymatic reaction of 4-hydroxyphenytoin with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This reaction occurs under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain controlled conditions for the enzymatic reaction. The substrate, 4-hydroxyphenytoin, and UDPGA are continuously supplied, and the product is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyphenytoin glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Conjugation reactions involve the formation of additional glucuronides or other conjugates, enhancing the compound’s solubility and excretion .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes under physiological conditions.
Major Products Formed:
Hydrolysis: 4-hydroxyphenytoin and glucuronic acid.
Conjugation: Additional glucuronides or other conjugates.
Scientific Research Applications
4-Hydroxyphenytoin glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in the metabolism of phenytoin and its impact on drug excretion.
Medicine: Studied for its potential effects on drug interactions and its role in the pharmacokinetics of phenytoin.
Mechanism of Action
The mechanism of action of 4-hydroxyphenytoin glucuronide involves its formation through the enzymatic glucuronidation of 4-hydroxyphenytoin. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety from UDPGA to 4-hydroxyphenytoin. The resulting glucuronide is more water-soluble, facilitating its excretion from the body. The molecular targets and pathways involved include the UGT enzyme family and the glucuronidation pathway .
Comparison with Similar Compounds
4-Hydroxyphenytoin: The parent compound, which undergoes glucuronidation to form 4-hydroxyphenytoin glucuronide.
Phenytoin: The original anticonvulsant drug, metabolized to 4-hydroxyphenytoin and subsequently to this compound.
Other Glucuronides: Compounds such as morphine-3-glucuronide and bilirubin glucuronide, which undergo similar glucuronidation processes.
Uniqueness: this compound is unique in its specific formation from phenytoin metabolism and its role in enhancing the solubility and excretion of 4-hydroxyphenytoin. Its study provides insights into the metabolism and pharmacokinetics of phenytoin, contributing to a better understanding of drug interactions and excretion mechanisms .
Properties
IUPAC Name |
(2S,3S,4S,5R)-6-[4-(2,5-dioxo-4-phenylimidazolidin-4-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O9/c24-13-14(25)16(17(27)28)32-18(15(13)26)31-12-8-6-11(7-9-12)21(10-4-2-1-3-5-10)19(29)22-20(30)23-21/h1-9,13-16,18,24-26H,(H,27,28)(H2,22,23,29,30)/t13-,14-,15+,16-,18?,21?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYKZSJKDMUDIE-MXYJCWFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968608 | |
Record name | 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53819-79-7 | |
Record name | 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053819797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.